molecular formula C18H15N7O4S2 B14159164 7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1214817-37-4

7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14159164
CAS No.: 1214817-37-4
M. Wt: 457.5 g/mol
InChI Key: ADRAGNHMOARJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[42The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound often employs scalable chemoenzymatic processes. These methods are designed to maximize yield while minimizing by-products and waste. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effects. The pathways involved often include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

1214817-37-4

Molecular Formula

C18H15N7O4S2

Molecular Weight

457.5 g/mol

IUPAC Name

7-[(3-cyanobenzoyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15N7O4S2/c1-24-18(21-22-23-24)31-8-11-7-30-16-12(15(27)25(16)13(11)17(28)29)20-14(26)10-4-2-3-9(5-10)6-19/h2-5,12,16H,7-8H2,1H3,(H,20,26)(H,28,29)

InChI Key

ADRAGNHMOARJJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=CC(=C4)C#N)SC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.